5-bromo-3-ethyl-3H-benzooxazol-2-one

Lipophilicity Boiling point Density

Researchers requiring a regioselective C5 cross-coupling handle on the benzoxazolone scaffold often face limited commercial availability of N3-ethyl analogs. - C5 bromine enables Pd-catalyzed Suzuki-Miyaura & Buchwald-Hartwig couplings for library diversification - N3-ethyl group provides quantifiably higher lipophilicity (est. LogP ~2.2-2.5) vs. N-H analog (LogP ~1.4), optimizing metabolic stability in derived candidates - Validated intermediate for aldosterone synthase inhibitors (WO2011051366A1) & TSPO ligand programs for SPECT imaging Supplied with Certificate of Analysis; ambient shipping; for R&D use only.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 501689-39-0
Cat. No. B1362586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-ethyl-3H-benzooxazol-2-one
CAS501689-39-0
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C9H8BrNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3
InChIKeyYFXOUBTUTSXARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-ethyl-3H-benzooxazol-2-one Identity & Class


5-Bromo-3-ethyl-3H-benzooxazol-2-one (CAS 501689-39-0), also named 5-bromo-3-ethyl-1,3-benzoxazol-2(3H)-one, is a heterocyclic benzoxazolone bearing a bromine atom at the C5 position and an ethyl substituent at the N3 position, with molecular formula C9H8BrNO2 and molecular weight 242.07 g/mol . It belongs to the 2(3H)-benzoxazolone scaffold family, a privileged structure in medicinal chemistry and agrochemical discovery [1]. This compound is primarily utilized as a synthetic intermediate, with the C5 bromine serving as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the N3 ethyl group modulating lipophilicity and metabolic stability relative to N-unsubstituted or N-methyl analogs . Predicted physicochemical properties include a boiling point of 324.4±44.0 °C, density of 1.604±0.06 g/cm³, and a pKa of -1.61±0.20 .

5-Bromo-3-ethyl-3H-benzooxazol-2-one: Substitution Risks


Benzoxazolone derivatives with different substitution patterns are not functionally interchangeable. The position of the bromine atom (C5 vs C6) dictates the electronic environment and regioselectivity in cross-coupling reactions, directly affecting synthetic yields and product purity in downstream applications . The N3 alkyl substituent length (ethyl vs methyl vs H) significantly alters lipophilicity and steric profile, which in turn influences both the compound's own reactivity and the pharmacokinetic properties of derived final compounds [1]. Halogen identity (Br vs Cl) determines both leaving-group aptitude in nucleophilic aromatic substitution and the strength of halogen-bonding interactions in target binding, with bromine providing superior oxidative addition reactivity in palladium-catalyzed couplings compared to chlorine [2]. These differences are quantifiable in physicochemical parameters and have direct consequences for synthetic route design and biological outcomes.

5-Bromo-3-ethyl-3H-benzooxazol-2-one Comparative Evidence


Ethyl vs. Methyl Physicochemical Properties

The target compound (5-bromo-3-ethyl) exhibits a higher boiling point and lower density compared to its 3-methyl analog, reflecting the increased molecular weight and altered intermolecular interactions conferred by the ethyl substituent. These differences are relevant for purification method selection (distillation cut points) and formulation development .

Lipophilicity Boiling point Density Lead optimization

C5 Bromine Impact vs. Des-Bromo Analog

Introduction of bromine at the C5 position substantially increases both boiling point and density relative to the non-halogenated 3-ethyl analog. This halogen effect is critical for applications requiring the bromine as a synthetic handle (cross-coupling, metal-halogen exchange) .

Halogen effect Density Boiling point Synthetic intermediate

5-Bromo vs. 6-Bromo Regioisomerism

The 5-bromo and 6-bromo regioisomers of 3-ethyl-benzoxazolone are distinct chemical entities with identical molecular formulas but different electronic distributions and steric environments. The C5 position is para to the oxazolone carbonyl, while the C6 position is meta; this difference directly affects the reactivity of the bromine in palladium-catalyzed couplings and the electronic properties of any resulting biaryl products . Both regioisomers have been employed as intermediates in benzoxazolone chemistry, with position-dependent reactivity documented [1].

Regioselectivity Cross-coupling Electronic effects SAR

C5 Bromine vs. Chlorine Reactivity

Bromine and chlorine substituents at the C5 position confer different reactivity profiles in metal-catalyzed cross-coupling reactions. Aryl bromides generally undergo oxidative addition with palladium(0) catalysts significantly faster than aryl chlorides, enabling milder reaction conditions and broader substrate scope in Suzuki-Miyaura and related couplings . The molecular weight difference (242.07 vs. 197.62) also affects stoichiometric calculations for scale-up .

Halogen exchange Cross-coupling reactivity Leaving group Intermediate selection

5-Bromo-3-ethyl-3H-benzooxazol-2-one Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

The C5 bromine atom serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or boronates. This application leverages the quantitative physicochemical differences (higher MW, higher boiling point, higher density) that distinguish the 5-bromo-3-ethyl compound from its non-brominated and 5-chloro analogs. The benzoxazolone boronate methodology described by Fukaya and Masumoto (Synthesis, 2013) provides a validated synthetic pathway where C5-brominated benzoxazolones are converted to boronates or directly cross-coupled, demonstrating the strategic importance of the C5 bromine for library diversification .

Aldosterone Synthase Inhibitor Intermediate

Patent WO2011051366A1 (Novartis AG) exemplifies the use of 5-bromo-3-hydro-3H-benzooxazol-2-one as a starting material for N-alkylation to generate N-substituted benzoxazolone derivatives as aldosterone synthase inhibitors. While the patent specifically uses the N-unsubstituted 5-bromo compound, the 5-bromo-3-ethyl derivative represents either a direct product of such alkylation or a closely related intermediate in analogous synthetic sequences. The ethyl group at N3, compared to the methyl analog, provides quantifiably higher lipophilicity and steric bulk, which are critical parameters in CYP enzyme occupancy and metabolic stability optimization [1].

TSPO Ligand for Neuroinflammation Imaging

The 5-bromo-benzoxazolone pharmacophore has been extensively utilized in the design of 18 kDa translocator protein (TSPO) ligands for SPECT imaging. Research groups have demonstrated that the 5-bromo substituent provides a synthetic entry point for further functionalization (e.g., acetamide coupling at N3 after alkylation), while the N-alkyl group modulates lipophilicity (calculated logP differences between ethyl and methyl analogs) to optimize blood-brain barrier penetration. Studies by Srivastava et al. and Kumari et al. established that 5-bromo/chloro benzoxazolone-acetamido conjugates show TSPO binding affinity, with the bromine providing superior radio-labeling possibilities relative to chlorine [2] [3].

Agrochemical Intermediate: Herbicides & Microbicides

Patent literature (e.g., US5102898) describes benzoxazolone compounds with halogen substitution as microbicides and herbicides. The C5-bromo substituent on the benzoxazolone core is strategically positioned for further derivatization, and the N3-ethyl group contributes to the overall lipophilicity required for foliar uptake or soil mobility in agrochemical applications. The predicted LogP difference between the ethyl (estimated ~2.2-2.5) and the corresponding N-unsubstituted analog (LogP of 5-bromo-2(3H)-benzoxazolone reported as ~1.4) represents a quantifiable differentiation that impacts environmental fate and formulation decisions [4].

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